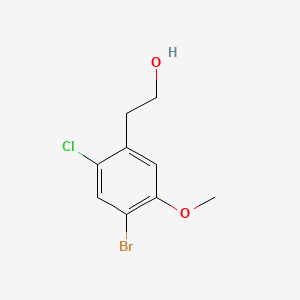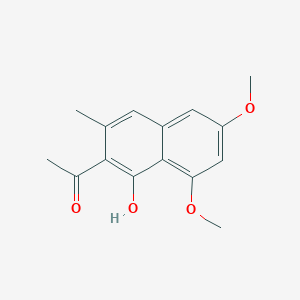
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a bromine atom at the 6-position and a fluoropyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 6-bromopyridine-2-carboxylic acid with 4-fluoropyrrolidine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
For large-scale production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of alternative coupling reagents, solvents, and purification techniques. Industrial production methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and are known for their diverse biological activities.
Fluorinated Pyridines: These compounds contain fluorine atoms on the pyridine ring and are studied for their unique chemical and biological properties.
Piperidine Derivatives: These compounds have a piperidine ring and are widely used in medicinal chemistry.
Uniqueness
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride is unique due to the combination of a bromopyridine and fluoropyrrolidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H12BrClFN3O |
|---|---|
Peso molecular |
324.58 g/mol |
Nombre IUPAC |
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H11BrFN3O.ClH/c11-8-2-1-3-9(14-8)15-10(16)7-4-6(12)5-13-7;/h1-3,6-7,13H,4-5H2,(H,14,15,16);1H |
Clave InChI |
KLGJEYMDVPCOSF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1C(=O)NC2=NC(=CC=C2)Br)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)


![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)



![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)




